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Compound Focus: Psi-697

CAS No.: 851546-61-7

Cat. No.: S540547

In Vitro & Preclinical Efficacy Data

In preclinical studies, PSI-697 showed activity in inhibiting the P-selectin/PSGL-1 interaction and efficacy

across various animal models of inflammation and thrombosis.

Table 1: In Vitro Characterization and Pharmacokinetic Properties

Aspect Findings Source/Model

In Vitro Activity Dose-dependently inhibited human P-selectin binding Biacore and cell-
to human PSGL-1, with an ICso ranging from 50 to based assays [1]
125 pM [1].

Pharmacokinetics Characterized by low clearance, short half-life, low Rat model [1]

(Rat) volume of distribution, and moderate oral

bioavailability [1].

Table 2: Efficacy in Rodent and Primate Disease Models
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Disease Model

Dosing & Protocol

Key Outcome

Vascular
Inflammation

50 mg/kg orally, single
dose [1].

Significantly reduced the number of rolling leukocytes
in rat cremaster venules by 39% (P < 0.05) [1].

Venous 100 mg/kg orally [1]. Reduced thrombus weight by 18% (P < 0.05) without

Thrombosis prolonging bleeding time [1].

(Rat)

Arterial 15 or 30 mg/kg orally, Produced dose-dependent reductions in the

Thrombosis starting 1 hr before injury  intima/media ratio by 25.7% (P=0.002) and 40.2%

(Rat) and once daily for 13 (P=0.025), indicating reduced vessel wall thickening
days [1]. after injury [1].

Venous 30 mg/kg orally, daily Achieved greater than 80% vein lumen opening over

Thrombosis starting 3 days pre- time, compared to 0% in vehicle control, without

(Baboon) thrombus induction [2]. measured anticoagulation. Also significantly decreased

vein wall inflammation [2].

Conflicting Results from Human Clinical Trial

Despite strong preclinical data, a randomized, double-blind, placebo-controlled crossover study in healthy

humans did not demonstrate efficacy for the tested dose.

¢ Study Design: 25 healthy smokers received a single 600 mg oral dose of PSI-697 or placebo [3] [4].
e Pharmacokinetics: The dose achieved plasma concentrations of ~1906 ng/mL at 4 hours and 83

ng/mL at 24 hours [3] [4].
e Primary Outcome: PSI-697 had no demonstrable effect on either basal or TRAP-stimulated

platelet-monocyte aggregate formation at 4 or 24 hours [3] [4].
e Control Experiment: In the same study, a P-selectin-blocking antibody (CLB-Thromb6) successfully
inhibited aggregate formation, confirming the validity of the assay [3].

Experimental Protocols for Key Assays

For researchers looking to replicate or design similar experiments, here are the methodologies for key assays

cited in the research.
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Flow Cytometry for Platelet-Monocyte Aggregates (PMA) in Human Blood [3]

¢ Blood Collection & Anticoagulation: Draw peripheral venous blood with a 19-gauge needle and
anticoagulate immediately with the direct thrombin inhibitor PPACK (75 pmol/L).

e Platelet Stimulation: Incubate aliquots of whole blood for 5 minutes in the presence or absence of
Thrombin Receptor-Activating Peptide (TRAP; 0.1 to 1.0 pmol/L) to induce activation.

e Antibody Staining: Incubate sample aliquots with anti-CD14-PE (to identify monocytes) and anti-
CD42a-FITC (to identify platelets) for 20 minutes at room temperature.

e Fixation & Lysis: Add FACS-Lyse solution to fix cells and lyse red blood cells.

¢ Flow Cytometry Analysis: Analyze samples on a flow cytometer. Collect at least 2500 monocytes,
identified by light scatter and CD14 binding. CD42a-positive monocytes are quantified as PMA and
expressed as a percentage of total monocytes.

Rat Carotid Artery Injury Model [1] [5]

¢ Animal Model: Rats (specific strain should be chosen based on study design).

e Dosing Protocol: Administer PSI-697 (e.g., 15 or 30 mg/kg) or vehicle control via oral gavage. A
common protocol is to give the first dose 1 hour before arterial injury and then continue with once-
daily dosing for a set period (e.g., 13 days).

e Arterial Injury: Induce injury in the carotid artery. A common method is balloon catheter injury, where
a balloon catheter is inserted and inflated to denude the endothelium.

o Tissue Collection & Analysis: After the study period, harvest the carotid arteries. Process and stain
the tissues for histological analysis (e.g., with Hematoxylin and Eosin).

¢ Morphometric Analysis: Use microscopy to measure the intimal and medial areas. The primary
readout is the intima-to-media ratio, which quantifies the extent of vessel wall thickening (neointimal
hyperplasia) in response to injury.

Mechanism of Action and Pathway Visualization

PSI-697 works by selectively antagonizing P-selectin, a cell adhesion molecule expressed on activated
platelets and endothelial cells. This interaction is a key initial step in recruiting leukocytes to sites of vascular
injury, promoting inflammation and thrombosis [3] [1]. The following diagram illustrates this pathway and

the point of inhibition by PSI-697.
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PSI-697 Intervention
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Figure 1: PSI-697 inhibits P-selectin/PSGL-1 binding, a key step in inflammation and thrombosis.

Summary

PSI-697 represents a class of small-molecule P-selectin antagonists with a well-defined mechanism of

action. Its promising preclinical profile, demonstrating efficacy in reducing both thrombosis and
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inflammation without increasing bleeding risk in animal models, supported its transition to clinical trials [1]
[2]. However, the divergent outcomes between animal studies and human trials highlight the challenges
in drug development. The lack of efficacy in the human study at the tested dose indicates that further
research would be needed to determine if different dosing strategies or patient populations could yield

positive results [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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